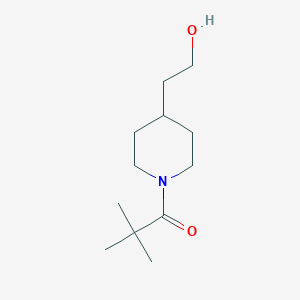
1-(2-azidoethyl)-4-(tetrahydro-2H-pyran-4-yl)piperazine
Vue d'ensemble
Description
1-(2-Azidoethyl)-4-(tetrahydro-2H-pyran-4-yl)piperazine, also known as AEPP, is a novel synthetic compound with potential applications in a variety of scientific fields. AEPP is of interest due to its unique chemical structure, which combines the azido group from 2-azidoethyl and the tetrahydro-2H-pyran-4-yl group from 4-tetrahydro-2H-pyran-4-ylpiperazine. This structure provides a variety of possible applications in scientific research and experimentation. AEPP is a relatively new compound, with only a few studies conducted on its synthesis, mechanism of action, and applications in scientific research.
Applications De Recherche Scientifique
1-(2-azidoethyl)-4-(tetrahydro-2H-pyran-4-yl)piperazine has been studied for its potential applications in a variety of scientific fields. In biochemistry, 1-(2-azidoethyl)-4-(tetrahydro-2H-pyran-4-yl)piperazine has been studied as a potential inhibitor of enzymes involved in the synthesis of nucleic acids. In physiology, 1-(2-azidoethyl)-4-(tetrahydro-2H-pyran-4-yl)piperazine has been studied as a potential regulator of cell signaling pathways. In pharmacology, 1-(2-azidoethyl)-4-(tetrahydro-2H-pyran-4-yl)piperazine has been studied as a potential drug target for the treatment of a variety of diseases, including cancer and neurological disorders.
Mécanisme D'action
The mechanism of action of 1-(2-azidoethyl)-4-(tetrahydro-2H-pyran-4-yl)piperazine is not yet fully understood. However, it is believed that 1-(2-azidoethyl)-4-(tetrahydro-2H-pyran-4-yl)piperazine works by inhibiting the activity of enzymes involved in the synthesis of nucleic acids. This inhibition is thought to be mediated by the azido group, which binds to the active site of the enzyme and prevents its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-azidoethyl)-4-(tetrahydro-2H-pyran-4-yl)piperazine have not yet been fully studied. However, preliminary studies suggest that 1-(2-azidoethyl)-4-(tetrahydro-2H-pyran-4-yl)piperazine has the potential to regulate a variety of cellular processes, including gene expression, cell proliferation, and apoptosis. 1-(2-azidoethyl)-4-(tetrahydro-2H-pyran-4-yl)piperazine is also believed to have the potential to modulate the activity of certain enzymes involved in the synthesis of nucleic acids.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-azidoethyl)-4-(tetrahydro-2H-pyran-4-yl)piperazine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable under a variety of conditions. It also has a low toxicity and is relatively inexpensive. However, there are some limitations to using 1-(2-azidoethyl)-4-(tetrahydro-2H-pyran-4-yl)piperazine in laboratory experiments. It is not very soluble in water, and its effects on cellular processes are not yet well understood.
Orientations Futures
There are several potential future directions for research on 1-(2-azidoethyl)-4-(tetrahydro-2H-pyran-4-yl)piperazine. These include further studies on its mechanism of action, its effects on cellular processes, and its potential applications in drug discovery and development. Additionally, further studies on its synthesis and potential applications in biotechnology and nanotechnology are needed. Finally, further studies on its potential toxicity and safety profile are also needed.
Propriétés
IUPAC Name |
1-(2-azidoethyl)-4-(oxan-4-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N5O/c12-14-13-3-4-15-5-7-16(8-6-15)11-1-9-17-10-2-11/h11H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRBQGYPQIOVLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CCN(CC2)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-azidoethyl)-4-(tetrahydro-2H-pyran-4-yl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















